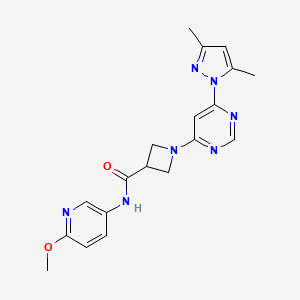

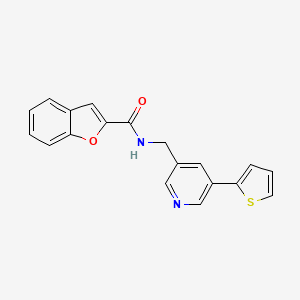

![molecular formula C23H29N3O2 B3001088 [5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone CAS No. 477848-95-6](/img/structure/B3001088.png)

[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone” is a compound with the molecular formula C21H27N3O2 and a molecular weight of 353.46 .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, Molecularly Imprinted Polymers (MIPs) for benzylpiperazine, an illicit designer drug, were developed using both self-assembly and semi-covalent approaches . The semi-covalent MIPs were designed using benzylpiperazine (4-vinylphenyl) carbamate as the template–monomer adduct copolymerized with either ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C21H27N3O2/c1-16(2)12-20(25)18-13-19(22-14-18)21(26)24-10-8-23(9-11-24)15-17-6-4-3-5-7-17/h3-7,13-14,16,22H,8-12,15H2,1-2H3 .Chemical Reactions Analysis

The reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .Physical And Chemical Properties Analysis

The compound is a solid substance . The physical properties of carbonyl compounds, which this compound is a derivative of, are influenced by factors such as dipolar attractive forces between molecules, with hydrogen bonds being an extreme example .Scientific Research Applications

Synthesis and Chemical Reactivity

- The compound's synthesis involves novel pyrrolo[1,2-c][1,3]benzodiazepine and pyrrolo[3,2-c]-[1]benzazepine ring systems from related methanones, using triphosgene as a carbonylation-cyclization reagent. This highlights its utility in forming complex heterocyclic structures, valuable in chemical research and drug development (Rotas & Varvounis, 2020).

Potential Applications in Drug Development

- A study on novel EPC synthesis from (S)-serine leading to compounds like (1-benzylpiperazin-2-yl)methanols, which are converted into ligands for central nervous system receptors, suggests potential neurological applications for similar compounds (Beduerftig, Weigl, & Wünsch, 2001).

Antimicrobial Properties

- Research into similar compounds attached to the 4-benzoimidazol-2-yl moiety indicates significant antimicrobial activity against various bacterial and fungal strains, suggesting that [5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone might have similar properties (El-Meguid, 2014).

Anticancer Potential

- The synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea from related methanones suggests potential applications in cancer research due to the significant activity of pyrrole derivatives in inhibiting various cancer cell lines (Sarantou & Varvounis, 2022).

Antiviral Applications

- The synthesis and testing of benzofuran-transition metal complexes with compounds structurally similar to 1H-pyrrol-3-yl derivatives have shown significant HIV inhibitory activity, indicating potential antiviral applications (Galal et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for this compound could potentially involve its use in the development of Molecularly Imprinted Polymers (MIPs) for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis . This is due to its modest selectivity against test illicit drugs .

properties

IUPAC Name |

[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c27-22(19-9-5-2-6-10-19)20-15-21(24-16-20)23(28)26-13-11-25(12-14-26)17-18-7-3-1-4-8-18/h1,3-4,7-8,15-16,19,24H,2,5-6,9-14,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVGBGYBRWUYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one](/img/structure/B3001008.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B3001012.png)

![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B3001014.png)

![2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3001015.png)

![4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3001016.png)

![5-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B3001024.png)